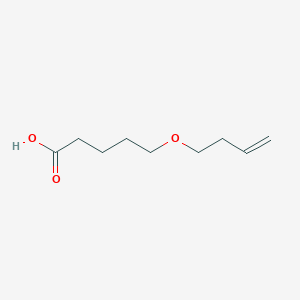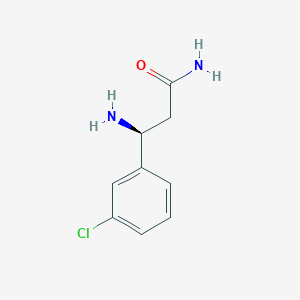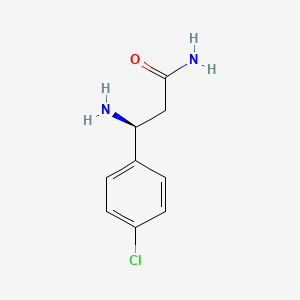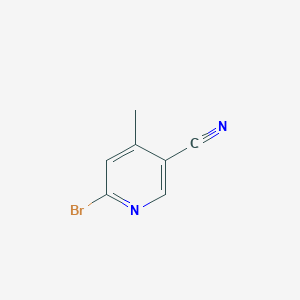
2-叔丁基-4-甲基-1H-吲哚
描述
2-tert-Butyl-4-Methyl-1H-indole is a chemical compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are known for their significant biological and pharmacological activities, making them valuable in various scientific research fields.
科学研究应用
2-tert-Butyl-4-Methyl-1H-indole has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
Indole derivatives, such as 2-tert-butyl-4-Methyl-1H-indole, are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
The synthesis of indole derivatives has attracted the attention of the chemical community due to the importance of this significant ring system .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butyl-4-Methyl-1H-indole typically involves the following steps:
Friedel-Crafts Alkylation: The reaction starts with the alkylation of indole using tert-butyl chloride in the presence of a strong Lewis acid like aluminum chloride (AlCl3).
Methylation: The next step involves the methylation of the indole ring at the 4-position using methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3).
Industrial Production Methods: In an industrial setting, the synthesis of 2-tert-Butyl-4-Methyl-1H-indole is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions: 2-tert-Butyl-4-Methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the indole to its corresponding oxindole derivatives.
Reduction: Reduction reactions can reduce the indole to its corresponding indoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions typically use strong acids like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products Formed:
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indoles depending on the electrophile used.
相似化合物的比较
2-tert-Butyl-4-Methyl-1H-indole is compared with other similar compounds, such as:
Indole: The parent compound with a simpler structure.
3-Methylindole (Skatole): A structurally similar compound with different biological activities.
2-Methylindole: Another isomer with distinct properties.
Uniqueness: 2-tert-Butyl-4-Methyl-1H-indole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity.
属性
IUPAC Name |
2-tert-butyl-4-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-9-6-5-7-11-10(9)8-12(14-11)13(2,3)4/h5-8,14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWMRDGUUBKNRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(NC2=CC=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


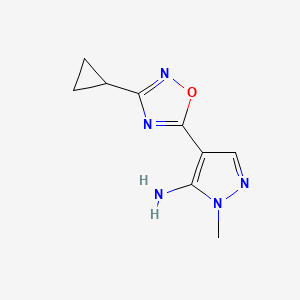
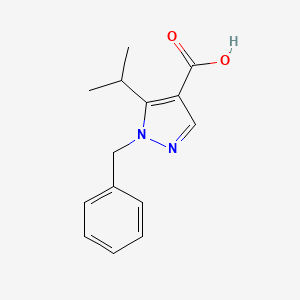
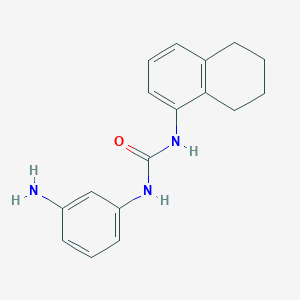
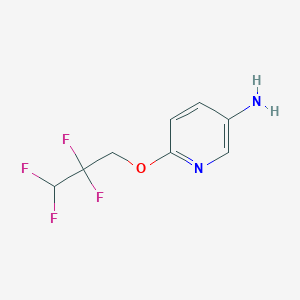
![3-[2-(1H-pyrazol-1-yl)phenyl]prop-2-enoic acid](/img/structure/B1517260.png)
![3-[(5-Bromo-2-pyridinyl)amino]-1-propanol](/img/structure/B1517261.png)
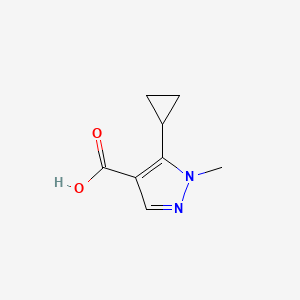
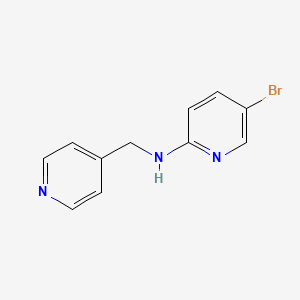
![4-[2-(pyridin-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1517264.png)
![2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B1517265.png)
